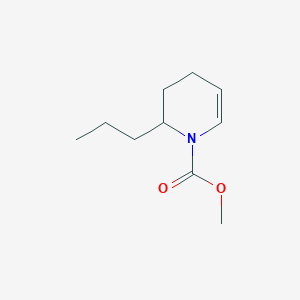
4-(3-Cyanophenyl)-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Cyanophenyl)-1-butene is a chemical compound of interest in various fields of organic chemistry and materials science due to its potential applications and properties.
Synthesis Analysis
The synthesis of compounds similar to 4-(3-Cyanophenyl)-1-butene involves the use of butadienes and cyanophenyl groups. For instance, a study on 1,1-dicyano-4-[4-(diethylamino)phenyl]buta-1,3-dienes reveals insights into the synthesis involving cyanophenyl groups, showcasing the impact of additional cyano substituents on the molecular properties (Tancini et al., 2012).
Molecular Structure Analysis
Research on related structures, such as 1,1-diphenyl-2-aza-1,3-butadienes, reveals that these molecules often consist of discrete diastereomeric molecules, with specific bond angles and planarity affecting their overall structure (Angelova et al., 1993).
Chemical Reactions and Properties
Compounds like 4-(3-Cyanophenyl)-1-butene participate in various chemical reactions. For instance, the photoreaction of 1-(1-cycloalkenyl)-4-phenyl-1-butanones under different conditions (neutral or acidic) leads to various products through mechanisms like hydrogen abstraction and electron transfer (Tada et al., 1978).
Physical Properties Analysis
The physical properties of compounds similar to 4-(3-Cyanophenyl)-1-butene, such as 1,1,4,4-tetraphenyl-1,3-butadiene, are influenced by their molecular structure. Studies have explored the crystal structures, thermodynamic stability, and luminescent properties of these molecules (Bacchi et al., 2014).
Applications De Recherche Scientifique
Temperature Sensing and Photoimaging Applications
4-(3-Cyanophenyl)-1-butene derivatives exhibit unique properties useful in the field of photoimaging and temperature sensing. Specifically, fluorescent solid films of related compounds have been employed as efficient temperature sensors, capitalizing on reversible temperature-dependent variations in monomer-aggregate ratios. Additionally, these materials are suitable for reversible photochemical generation of fluorescence patterns, useful in high-temperature applications (> 120°C) due to the stability of the photoisomerization process of the butadiene chromophore in solid films (Davis & Das, 2005).
Chemical Reactivity and Molecular Interactions
The compound's chemical structure allows it to participate in complex reactions, contributing to the creation of new molecular configurations. For instance, it has been involved in reactions leading to the formation of cis- and trans-3,4-dimethyl-1,2-disilacyclobutenes through stereospecific interactions. These interactions are theoretically interpreted as formal [1 + 2] cycloadditions, resulting from LUMO and HOMO interactions between the compound and 2-butenes, showcasing its utility in creating novel molecular structures with potential applications in materials science and molecular engineering (Kinjo et al., 2007).
Solid State Fluorescence
The compound's derivatives have been observed to exhibit distinct fluorescence properties in solid states, differing markedly from their solution state emissions. This phenomenon is attributed to the formation of J aggregates, revealing the compound's potential in the development of novel optical materials with specific light emission properties. The lateral ethyl substitution effects significantly impact the solid state fluorescence, offering pathways to tailor material properties for specific applications (Davis et al., 2004).
External Electric Field-Controlled Release Systems
The dipolar nature of 4-(3-Cyanophenyl)-1-butene makes it a candidate for innovative external electric field-controlled release systems. When grafted onto mesoporous surfaces, its dipolar molecules can reorient in response to external electric fields, effectively pushing guest molecules out of the pore voids. This unique property is pivotal in developing controlled release mechanisms with potential applications in targeted drug delivery and tumor treatment (Zhu et al., 2010).
Propriétés
IUPAC Name |
3-but-3-enylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-3-5-10-6-4-7-11(8-10)9-12/h2,4,6-8H,1,3,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGMCXRCDBAACB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC(=CC=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641136 |
Source


|
| Record name | 3-(But-3-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161637-21-4 |
Source


|
| Record name | 3-(But-3-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

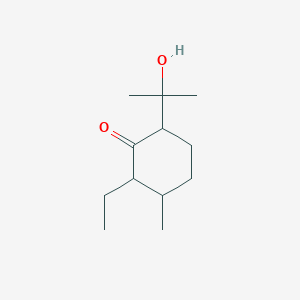

![1-(2-Ethoxy-7-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B61824.png)
![(5S,6S)-1,7-dioxaspiro[5.5]undec-3-en-5-ol](/img/structure/B61827.png)
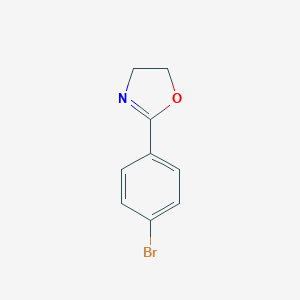

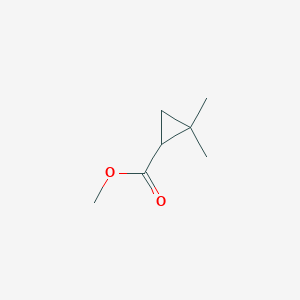
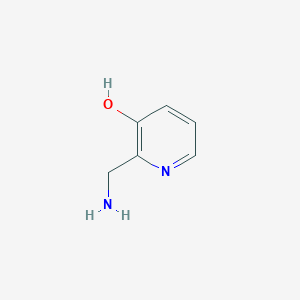
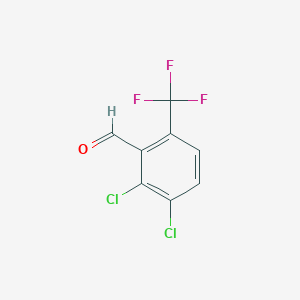



![1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene](/img/structure/B61851.png)
